![molecular formula C19H17N3O6S2 B2605683 2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 708251-78-9](/img/structure/B2605683.png)
2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C19H17N3O6S2 and its molecular weight is 447.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Preparation Methods
A novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids is described, which includes the formation of ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-earboxylate from related compounds, expanding the synthesis of various new 2,4,5-trisubstituted thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides (Santilli, Kim & Wanser, 1971).
Chemical Reactions and Derivatives
Reactions of related compounds such as 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives have been investigated. This includes studying the site of methylation and acylation on similar compounds, leading to the synthesis of various novel derivatives, indicating the compound's flexibility in chemical transformations (Kappe & Roschger, 1989).
Structural Studies and Molecular Interactions
Studies on compounds like 7-methyl-3,5-diphenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester provide insights into their conformational features and intermolecular interaction patterns. These studies reveal significant differences in packing features and weak interactions, controlled by various molecular interactions, thus contributing to a deeper understanding of such molecular structures (Nagarajaiah & Begum, 2014).
Mechanism of Action
The mode of action of such compounds often involves interactions with specific protein targets in the cell, leading to changes in cellular function. The specific targets and mode of action can vary widely depending on the exact structure of the compound and its functional groups .
The compound’s effects on biochemical pathways would also depend on its specific targets. For example, some thieno[2,3-d]pyrimidines have been found to inhibit enzymes involved in key biochemical pathways, leading to downstream effects on cellular function .
properties
IUPAC Name |
2-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-3-28-18(27)10-4-6-11(7-5-10)20-12(23)8-29-19-21-15(24)13-9(2)14(17(25)26)30-16(13)22-19/h4-7H,3,8H2,1-2H3,(H,20,23)(H,25,26)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCIFAIXDGDZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C(=O)O)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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